Chebulic acid
Overview
Description
Chebulic acid is a phenolic compound isolated from the ripe fruits of Terminalia chebula . This compound possesses an isomer, neochebulic acid . Chebulic acid is a component of transformed ellagitannins such as chebulagic acid or chebulinic acid . It has gained significant attention due to its diverse pharmacological activities and potential therapeutic applications .
Synthesis Analysis
The first total synthesis of racemic Chebulic acid has been reported . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative . The side chain of the target compound was then introduced by conjugated addition of a cuprate reagent derived from dimethyl succinate . The overall synthetic route consists of nine consecutive steps and was accomplished in 15% overall yield .
Molecular Structure Analysis
Chebulic acid has a molecular formula of C14H12O11 . Its molecular weight is 356.24 .
Chemical Reactions Analysis
Chebulic acid has been found to have various biological effects, such as antioxidants . It exhibits no inhibitory effect on IAV entry or RNA replication during the virus replication cycle . It also inhibits the growth of various bacteria, fungi, and viruses .
Physical And Chemical Properties Analysis
Chebulic acid has a molecular weight of 356.24 . It is soluble in DMSO at 150 mg/mL .
Scientific Research Applications
1. Hepatoprotective Effects
Chebulic acid, derived from Terminalia chebula, exhibits notable hepatoprotective properties. Studies have shown its effectiveness in protecting liver cells from oxidative stress caused by tert-butyl hydroperoxide (t-BHP), a chemical that induces hepatotoxicity. Chebulic acid achieves this protective effect by upregulating the activity of heme oxygenase-1, enhancing the translocation of Nrf2 into the nucleus, and increasing the expression of Nrf2 target genes. This action results in the attenuation of cell death in liver cells, thereby safeguarding them from oxidative damage (Jung et al., 2018).
2. Cardiovascular Health
Chebulic acid has shown potential in preventing endothelial cell dysfunction, which is crucial for cardiovascular health. In particular, it has demonstrated efficacy against advanced glycation endproducts (AGEs)-induced endothelial dysfunction. This is significant considering AGEs' role in diabetic vascular complications. Chebulic acid effectively inhibits reactive oxygen species formation and prevents changes in transendothelial electrical resistance, key factors in maintaining endothelial health (Lee et al., 2010).
3. Antidiabetic Activity
Chebulic acid has been identified as a potential antidiabetic agent. It has demonstrated the ability to improve biochemical alterations caused by renal ischemia in diabetic rats. This includes significant reductions in glucose, creatinine, urea nitrogen, glycosylated hemoglobin, and other markers of diabetes-related kidney damage. Additionally, chebulic acid has shown promise in restoring levels of antioxidants and enzymes related to glucose metabolism in diabetic conditions (Silawat & Gupta, 2013).
4. Antioxidant Properties
The antioxidant effects of chebulic acid are well-documented. It exhibits free radical-scavenging activity and ferric-reducing antioxidant activity, crucial for mitigating oxidative stress. These properties have been observed in studies using isolated rat hepatocytes, where chebulic acid reduced cell cytotoxicity and oxidative stress markers, highlighting its potential as a natural antioxidant (Lee et al., 2007).
5. Role in Cancer Therapy
Chebulic acid has demonstrated potential as an anticancer agent, particularly against acute myeloid leukemia cells. It induces apoptosis in these cells, a process crucial for cancer treatment. This effect is achieved through the activation of caspases and the alteration of mitochondrial membrane permeability, leading to the death of cancer cells (Chhabra et al., 2017).
Safety And Hazards
Chebulic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-2-[(3S,4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMWVAACFYLBI-XJEVXTIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@@H]([C@H](OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chebulic acid | |
CAS RN |
23725-05-5 | |
Record name | Chebulic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23725-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chebulic acid, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66Q7V3DPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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